molecular formula C12H12O4 B1230256 Eugenitin CAS No. 480-12-6

Eugenitin

Cat. No.: B1230256
CAS No.: 480-12-6
M. Wt: 220.22 g/mol
InChI Key: RGTSAUBIQAKKLC-UHFFFAOYSA-N
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Description

Eugenitin is a chromone derivative, a type of phenolic compound found in cloves. It has also been isolated from the fungal species Cylindrocarpon sp. C.M.I. 127996 . This compound is known for its non-volatile nature and is commonly found in dried flower buds of Syzygium aromaticum L. (Merr.) & L.M. Perry .

Biochemical Analysis

Biochemical Properties

Eugenitin plays a significant role in biochemical reactions, particularly in the activation of enzymes. It has been shown to activate recombinant GH11 endo-xylanase by 40% at a concentration of 5 mM . The interaction involves hydrogen bonding with a serine residue and stacking interaction with a tryptophan residue in the enzyme . This activation modifies the optimal pH and temperature activities of the enzyme and slightly affects its kinetic parameters .

Cellular Effects

This compound influences various cellular processes, including enzyme activation and modulation of metabolic activities. It has been reported to activate glucoamylase from Aspergillus niveus . This activation can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism. The compound’s ability to enhance enzyme activity suggests its potential role in improving metabolic efficiency in cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary interactions include hydrogen bonding with serine residues and stacking interactions with tryptophan residues in enzymes . These interactions lead to enzyme activation, which can result in changes in gene expression and metabolic pathways. The molecular docking studies have provided insights into the binding orientation and interaction sites of this compound with enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained enzyme activation over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to activate enzymes without causing adverse effects . At higher dosages, there may be potential toxic effects that need to be carefully monitored. The threshold effects and toxicology studies are essential to determine the safe and effective dosage range for this compound in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to enzyme activation. It interacts with enzymes such as GH11 endo-xylanase and glucoamylase, influencing their activity and, consequently, the metabolic flux . The compound’s role in these pathways can lead to changes in metabolite levels and overall metabolic efficiency in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target cells and tissues . Understanding the transport mechanisms is crucial for determining the bioavailability and therapeutic potential of this compound.

Subcellular Localization

This compound’s subcellular localization is directed by targeting signals and post-translational modifications. These mechanisms ensure that this compound reaches specific compartments or organelles within the cell, where it can exert its biochemical effects . The localization of this compound can influence its activity and function, making it an essential aspect of its biochemical analysis.

Chemical Reactions Analysis

Eugenitin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like chromic acid.

    Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less documented.

    Substitution: this compound can undergo substitution reactions, particularly involving its phenolic hydroxyl group.

Common reagents used in these reactions include chromic acid for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Eugenitin has several scientific research applications:

Mechanism of Action

The mechanism by which eugenitin exerts its effects involves its interaction with specific enzymes. For instance, it activates recombinant GH 11 endoxylanase and Aspergillus niger glucoamylase by binding to these enzymes and enhancing their catalytic activity . The molecular targets include the active sites of these enzymes, and the pathways involved are related to carbohydrate metabolism.

Comparison with Similar Compounds

Eugenitin is unique among chromone derivatives due to its specific activation of certain enzymes. Similar compounds include:

This compound stands out due to its specific enzyme activation properties, which are not as prominent in the similar compounds listed above.

Properties

IUPAC Name

5-hydroxy-7-methoxy-2,6-dimethylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-6-4-8(13)11-10(16-6)5-9(15-3)7(2)12(11)14/h4-5,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTSAUBIQAKKLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C(=C(C=C2O1)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197376
Record name Eugenitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Eugenitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029467
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

480-12-6
Record name Eugenitin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eugenitin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eugenitin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Eugenitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029467
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

162 °C
Record name Eugenitin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029467
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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